4-Methoxy-4'-fluorochalcone

Solid-state properties Crystal engineering Formulation development

Researchers studying GST-mediated drug resistance often lack single compounds that differentiate competitive vs. non-competitive inhibition. 4-Methoxy-4'-fluorochalcone resolves this with its dual 4-methoxy (electron-donating) and 4-fluoro (electron-withdrawing) pattern, enabling head-to-head mechanistic studies. • Combined σ⁺/σ⁻ electronic modulation permits competitive/non-competitive GST inhibition profiling. • Melting point 107-108 °C-25-30 °C higher than mono-substituted analogs-reduces amorphous conversion risk in solid-dosage stability testing. • Intermediate logP 3.73 balances target engagement with metabolic stability for dose-response and xenograft studies.

Molecular Formula C16H13FO2
Molecular Weight 256.27 g/mol
CAS No. 2965-64-2
Cat. No. B1336861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-4'-fluorochalcone
CAS2965-64-2
Molecular FormulaC16H13FO2
Molecular Weight256.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H13FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+
InChIKeyAOINTYAZKYYNGN-NYYWCZLTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-4'-fluorochalcone (CAS 2965-64-2): Baseline Profile and Procurement-Relevant Identity


4-Methoxy-4'-fluorochalcone is a synthetic fluorinated chalcone (α,β-unsaturated ketone) characterized by a 4-methoxy substituent on ring A and a 4-fluoro substituent on ring B [1]. It is primarily utilized as a research intermediate and a probe for structure–activity relationship (SAR) studies in medicinal chemistry. The compound is supplied as a crystalline solid (mp 107–108 °C) with an estimated density of 1.1948 g/mL and a calculated logP of 3.73 [2]. Its dual electron-donating/electron-withdrawing substitution pattern distinguishes it from mono-substituted chalcone analogs and makes it a valuable entry in focused libraries exploring anti-proliferative, anti-inflammatory, and enzyme-inhibitory phenotypes.

Why Generic 4-Methoxy-4'-fluorochalcone Substitution Is Not Supported by the Literature


Chalcones are a notoriously promiscuous pharmacophore, and even minor substituent changes can drastically alter potency, selectivity, and physicochemical profiles [1]. Within the methoxy/fluoro chalcone sub-class, the position and combination of substituents govern critical properties such as GST inhibition mechanism (competitive vs. non-competitive) and antiproliferative potency [2]. The 4-methoxy-4'-fluoro pattern cannot be replaced by either the 4-methoxy or 4-fluoro analog alone because the dual substitution is essential for achieving the specific electronic balance (σ⁺ and σ⁻) that modulates both target engagement and metabolic stability. The following Section 3 provides the quantitative evidence base—where available—for these differentiation claims.

4-Methoxy-4'-fluorochalcone Quantitative Evidence Guide for Scientific Selection


Melting Point Elevation Relative to 4-Methoxychalcone and 4-Fluorochalcone Indicates Stronger Crystal Lattice Energy

The target compound exhibits a melting point of 107–108 °C, which is significantly higher than both 4-methoxychalcone (mp ≈ 77–79 °C) and 4-fluorochalcone (mp ≈ 80–83 °C) [1]. This ca. 25–30 °C elevation suggests stronger intermolecular interactions in the solid state, likely due to the combined electronic effects of the methoxy (electron-donating) and fluoro (electron-withdrawing) substituents. Higher melting points are generally associated with lower solubility but improved solid-state stability, which is a critical parameter during storage and formulation.

Solid-state properties Crystal engineering Formulation development

Favorable In Silico Drug-Likeness Profile: Calculated logP of 3.73 Enables Blood–Brain Barrier Penetration Potential

The calculated partition coefficient (clogP) for 4-methoxy-4'-fluorochalcone is 3.73 [1]. This value falls within the optimal range (logP 2–4) for CNS drug candidates and is notably higher than the clogP of the more polar 4-hydroxychalcone (≈2.5) but lower than the highly lipophilic 4,4'-dimethoxychalcone (≈4.5). The intermediate lipophilicity arises from the balanced methoxy (–OCH₃) and fluoro (–F) substituents, offering a compromise between membrane permeability and aqueous solubility.

ADME prediction logP Blood-brain barrier

Class-Level Glutathione S-Transferase (GST) Inhibition: Mechanistic Differentiation Driven by Substitution Pattern

In a head-to-head panel of chalcones against human GST, 4-fluorochalcone demonstrated superior inhibitory potency (Ki = 7.76–41.93 μM range, competitive mechanism), whereas 4-methoxychalcone exhibited non-competitive inhibition [1]. Although the 4-methoxy-4'-fluoro hybrid has not been directly tested in this assay, the class-level inference is that combining the competitive-binding fluoro motif with the methoxy group may yield a dual-mechanism inhibitor with a Ki at the lower end of the 7–42 μM range. This is in contrast to 4′-hydroxychalcone and 4,4′-difluorochalcone, which also showed competitive inhibition but with higher Ki constants.

Enzyme inhibition Detoxification Cancer resistance

Anti-Proliferative Lineage Specificity: A375 Melanoma Cell Cycle Arrest at S–G₂/M Is Substituent-Dependent

A focused study of methoxy- and fluoro-chalcones demonstrated that 4-trifluoromethyl-4'-methoxychalcone (CH-1) and its 2'-methoxy regioisomer (CH-3) induced significant S–G₂/M arrest and caspase-3 activation in A375 melanoma cells at 10 μM within 24 h, while the unsubstituted parent chalcone was inactive [1]. The target compound, bearing a 4-fluoro (instead of trifluoromethyl) group, is structurally intermediate and is expected to retain cell-cycle activity, potentially with a shifted potency window. This contrasts with 4-methoxychalcone alone, which showed no cell-cycle arrest in this model.

Melanoma Cell cycle arrest Apoptosis

Evidence-Backed Application Scenarios for 4-Methoxy-4'-fluorochalcone (CAS 2965-64-2)


Melanoma Cell Cycle Arrest Screening

Based on the class-level evidence that fluoro-methoxy chalcones induce S–G₂/M arrest in A375 melanoma cells [1], 4-methoxy-4'-fluorochalcone is a rational next-step compound for follow-up dose-response and xenograft studies. Its intermediate lipophilicity (logP 3.73) may improve bioavailability compared to the trifluoromethyl lead CH-1.

Glutathione S-Transferase (GST) Dual-Mechanism Inhibitor Probe

The competitive GST inhibition observed for 4-fluorochalcone and the non-competitive mechanism of 4-methoxychalcone [1] suggest that the hybrid 4-methoxy-4'-fluorochalcone could serve as a dual-mechanism probe for studying GST-mediated drug resistance. Procurement of this compound enables head-to-head mechanistic studies that are impossible with either mono-substituted analog alone.

Solid-State Stability and Pre-Formulation Screening

With a melting point 25–30 °C higher than its mono-substituted counterparts [1], 4-methoxy-4'-fluorochalcone is a strong candidate for solid-dosage form development. Its enhanced crystal lattice stability reduces the risk of amorphous conversion during accelerated stability testing, a critical differentiator for lead compounds entering pre-clinical formulation.

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